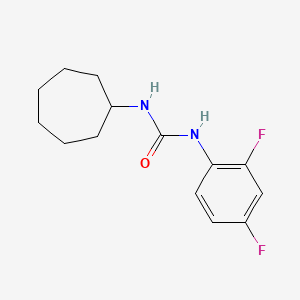

1-Cycloheptyl-3-(2,4-difluorophenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptyl-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O/c15-10-7-8-13(12(16)9-10)18-14(19)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZWOZKQLKBSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 Cycloheptyl 3 2,4 Difluorophenyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise structure of a molecule in solution. For 1-Cycloheptyl-3-(2,4-difluorophenyl)urea, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a complete picture of the molecular framework.

¹H, ¹³C, ¹⁹F NMR Spectral Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cycloheptyl ring, the difluorophenyl ring, and the urea (B33335) (N-H) groups. The cycloheptyl protons would likely appear as a series of multiplets in the upfield region (typically 1.0-4.0 ppm). The methine proton attached to the nitrogen would be expected at a more downfield chemical shift. The aromatic protons on the difluorophenyl ring would appear further downfield (typically 6.5-8.5 ppm) and would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The N-H protons of the urea linkage would likely be observed as broad singlets.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. Distinct signals would be expected for the seven carbons of the cycloheptyl ring, the six carbons of the difluorophenyl ring (with characteristic splitting patterns due to carbon-fluorine coupling), and the carbonyl carbon of the urea group (typically in the range of 150-160 ppm).

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. For a 2,4-difluorophenyl group, two distinct signals would be anticipated, each showing coupling to neighboring protons and to the other fluorine atom. For instance, in a related compound, 1-(Adamantan-1-ylmethyl)-3-(4-chloro-2-fluorophenyl)urea, the fluorine signal appears at -128.09 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative) No experimental data was found. This table is for illustrative purposes only.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Urea (C=O) | - | ~155 |

| Urea (NH) | Broad singlet | - |

| Cycloheptyl-CH | Multiplet | ~50 |

| Cycloheptyl-CH₂ | Multiplets | ~25-35 |

| Difluorophenyl-CH | Multiplets | ~105-130 |

| Difluorophenyl-CF | - | ~155-165 (d, JCF) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivities within the cycloheptyl ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This would be critical for establishing the connectivity between the cycloheptyl ring, the urea linkage, and the difluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, helping to determine the three-dimensional conformation of the molecule in solution.

X-ray Crystallography for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal System, Space Group, and Unit Cell Parameters

While no specific crystallographic data has been published for this compound, related urea derivatives have been characterized. For example, 1-cyclohexyl-3-(p-tolyl)urea crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.net Its unit cell parameters are a = 12.6793(11) Å, b = 9.0970(7) Å, c = 11.4964(10) Å, and β = 98.008(8)°. researchgate.netresearchgate.net It would be expected that this compound would crystallize in a similar common space group.

Table 2: Illustrative Crystal Data for a Substituted Urea Compound Data for 1-cyclohexyl-3-(p-tolyl)urea. researchgate.netresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6793(11) |

| b (Å) | 9.0970(7) |

| c (Å) | 11.4964(10) |

| β (°) | 98.008(8) |

| Volume (ų) | 1313.11(19) |

| Z | 4 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₄H₁₈F₂N₂O), the exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition.

Table 3: Calculated Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass |

| [M] | C₁₄H₁₈F₂N₂O | 268.1387 |

| [M+H]⁺ | C₁₄H₁₉F₂N₂O⁺ | 269.1465 |

| [M+Na]⁺ | C₁₄H₁₈F₂N₂NaO⁺ | 291.1284 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and structural features of a molecule. For a compound like this compound, both Infrared (IR) and Raman spectroscopy would provide a detailed fingerprint of its molecular vibrations.

In a hypothetical analysis, the IR and Raman spectra would be dominated by vibrations characteristic of the urea moiety (-NH-C(O)-NH-), the cycloheptyl ring, and the 2,4-difluorophenyl group.

Key expected vibrational modes would include:

N-H Stretching: The urea group has two N-H bonds which would give rise to stretching vibrations, typically appearing in the region of 3200-3400 cm⁻¹. In the solid state, these bands are often broad due to hydrogen bonding.

C=O Stretching (Amide I band): The carbonyl group stretch is a very strong and characteristic absorption in the IR spectrum for ureas, generally found between 1630 and 1680 cm⁻¹. Its position can be sensitive to the electronic environment and hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III bands): These mixed vibrations occur at lower frequencies. The Amide II band (primarily N-H bending) is typically found near 1550-1620 cm⁻¹, and the Amide III band (primarily C-N stretching) is observed in the 1200-1400 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The difluorophenyl ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The cycloheptyl group would show strong C-H stretching bands from its CH₂ groups in the 2850-2960 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds of the difluorophenyl ring would produce strong, characteristic stretching bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

Without experimental data, a specific data table cannot be constructed.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption and emission properties.

UV-Vis Absorption: The UV-Vis spectrum of this compound would be expected to be dominated by the electronic transitions of the 2,4-difluorophenyl chromophore. Aromatic systems typically exhibit π → π* transitions. For a substituted benzene (B151609) ring like this, one would anticipate absorption maxima (λmax) in the ultraviolet region, likely between 200 and 300 nm. The presence of the urea substituent and the fluorine atoms would influence the exact position and intensity of these absorption bands. For instance, studies on similarly structured phenylurea compounds show absorptions in this range. mdpi.com

Fluorescence: Many aromatic urea derivatives are known to be fluorescent. The fluorescence properties depend heavily on the nature of the aromatic ring and its substituents. Upon excitation at a wavelength corresponding to its absorption band, the molecule could exhibit fluorescence emission at a longer wavelength (a Stokes shift). The quantum yield and emission maximum would be specific characteristics of the molecule's excited state properties. The difluoro-substitution on the phenyl ring could potentially influence the fluorescence characteristics compared to non-fluorinated analogs. However, without experimental data, it is impossible to specify the excitation/emission wavelengths or the fluorescence quantum yield.

Due to the absence of specific published data for this compound, data tables for its electronic absorption and emission properties cannot be generated.

Computational and Theoretical Chemistry Studies of 1 Cycloheptyl 3 2,4 Difluorophenyl Urea

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing detailed information about the electronic nature of a molecule. These methods solve the Schrödinger equation (or its derivatives) to determine the energy and wavefunction of the system.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules by focusing on the electron density, which is a function of only three spatial coordinates. mdpi.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. mdpi.com For 1-Cycloheptyl-3-(2,4-difluorophenyl)urea, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G, are used to optimize the molecule's geometry to its lowest energy state. iau.ir

This analysis yields crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. iau.ir Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and identify regions prone to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

Note: The values in this table are illustrative for a molecule of this type and are based on typical DFT calculation outcomes.

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that solve the Schrödinger equation without using empirical data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are particularly useful for studying the conformational landscape and relative stability of different isomers of this compound.

The molecule's flexibility, primarily due to the seven-membered cycloheptyl ring and rotation around the C-N bonds of the urea (B33335) linker, results in multiple possible low-energy conformations (conformers). Ab initio calculations can determine the geometric parameters and relative energies of these conformers, identifying the most stable three-dimensional structure. This is crucial for understanding how the molecule will be shaped in a biological environment.

Table 2: Illustrative Conformational Stability Analysis

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Conformer A | 0.00 | Global minimum, twist-chair cycloheptane |

| Conformer B | +1.85 | Higher energy, boat-like cycloheptane |

Note: This table presents hypothetical data to demonstrate how ab initio calculations are used to compare the stability of different molecular shapes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a "movie" of molecular behavior, revealing conformational changes and interactions within a simulated environment, such as water. njit.edunih.gov

For this compound, MD simulations can explore its conformational flexibility in solution. Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, the cycloheptyl ring is expected to show higher RMSF values compared to the more rigid difluorophenyl ring.

Radius of Gyration (Rg): To measure the molecule's compactness over time. njit.edu

Hydrogen Bond Analysis: To study the dynamics of hydrogen bonds formed between the urea's N-H groups and surrounding water molecules. nih.gov

These simulations provide a dynamic picture of the molecule's shape and how it might adapt to fit into a biological target. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target.

In the case of this compound, docking studies would be performed to predict its binding mode within the active site of a target protein. The results typically include a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed visualization of the binding pose. Research on similar urea derivatives shows that the urea moiety is a critical pharmacophore, frequently forming key hydrogen bond interactions with acidic amino acid residues like glutamic acid (Glu) or aspartic acid (Asp) in the protein's binding pocket. nih.gov The difluorophenyl and cycloheptyl groups are likely to form hydrophobic and van der Waals interactions with nonpolar residues. nih.gov

Table 3: Example Molecular Docking Results for a Hypothetical Kinase Target

| Parameter | Result | Description |

|---|---|---|

| Binding Affinity | -9.5 kcal/mol | A measure of the predicted binding strength. nih.gov |

| Hydrogen Bonds | Urea N-H with Glu151; Urea C=O with Lys88 | Key polar interactions stabilizing the complex. nih.gov |

Note: This table is a representative example of docking results and does not correspond to a specific published study on this exact compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like urea derivatives, a QSAR model can predict the activity of new, unsynthesized molecules and guide the design of more potent analogues. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Lipophilicity: (e.g., LogP)

Electronic Properties: (e.g., atomic charges, dipole moment from QM calculations)

Steric/Topological Properties: (e.g., molecular weight, solvent-accessible surface area, molecular shape indices). nih.gov

A mathematical equation is then generated that correlates these descriptors with the measured biological activity. The predictive power of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). nih.gov Studies on related urea derivatives have shown that lipophilicity can be a key driver for improved biological activity. nih.gov

Table 4: Common Descriptor Classes in QSAR for Urea Derivatives

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Counts | Basic constitutional properties |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP | Related to solubility and membrane permeability |

| 3D Descriptors | Solvent Accessible Surface Area, Molecular Volume | Encodes information about molecular size and shape |

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for verifying experimentally obtained data and confirming the identity and structure of a synthesized compound. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule. iau.ir These calculated frequencies can be correlated with experimental Infrared (IR) and Raman spectra. For this compound, characteristic predicted peaks would include N-H stretching, C=O stretching of the urea group, C-F stretching, and various C-H vibrations of the cycloheptyl and phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants for NMR spectroscopy can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Comparing predicted and experimental spectra helps in the complete assignment of all signals.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. nih.gov This provides insight into the electronic structure and chromophores within the molecule.

Table 5: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1655 | 1650 |

| ¹H NMR: Urea N-H (ppm) | 8.9 | 8.8 |

| ¹³C NMR: Urea C=O (ppm) | 155.2 | 154.8 |

Note: The values are hypothetical and serve to illustrate the typical high correlation between computationally predicted and experimentally measured spectroscopic data.

Structure Activity Relationship Sar Investigations for 1 Cycloheptyl 3 2,4 Difluorophenyl Urea and Its Analogues

Impact of Cycloheptyl Ring Modifications on Molecular Interactions

The cycloheptyl moiety of 1-Cycloheptyl-3-(2,4-difluorophenyl)urea plays a significant role in its molecular interactions, primarily through hydrophobic and van der Waals forces. SAR studies on related N-cycloalkyl-N'-aryl ureas have consistently demonstrated that the size and nature of the aliphatic ring are critical determinants of biological activity.

Modifications to the cycloheptyl ring can significantly alter the compound's binding affinity and selectivity for its biological target. For instance, in analogous series of urea (B33335) derivatives, replacing a cycloheptyl group with smaller rings like cyclopentyl or cyclohexyl can lead to a decrease in activity. nih.gov Conversely, larger rings such as cyclooctyl have, in some cases, maintained or even slightly improved activity, suggesting that a bulky, lipophilic group is often favored for optimal interaction within a hydrophobic binding pocket. nih.gov

The flexibility of the cycloheptyl ring, which exists in various chair and boat conformations, also allows it to adapt its shape to fit the contours of the binding site. This conformational adaptability can be a key factor in achieving a high-affinity binding state.

Table 1: Impact of Cycloalkyl Ring Size on Biological Activity in Analogous Urea Derivatives

| Cycloalkyl Group | Relative Activity | Reference |

|---|---|---|

| Cyclopentyl | Decreased | nih.gov |

| Cyclohexyl | Decreased | nih.gov |

| Cycloheptyl | Reference |

Note: This table is a generalized representation based on SAR trends in related urea compounds.

Influence of Difluorophenyl Substitutions on Electronic and Steric Properties

The 2,4-difluorophenyl group exerts a profound influence on the electronic and steric properties of the molecule. The fluorine atoms are highly electronegative, which leads to a significant polarization of the phenyl ring and affects the hydrogen-bonding capacity of the urea linkage.

The electron-withdrawing nature of the two fluorine atoms increases the acidity of the N-H protons of the urea moiety, enhancing their ability to act as hydrogen bond donors. nih.govresearchgate.net This can lead to stronger interactions with hydrogen bond acceptor groups, such as carbonyl or carboxylate functions, within the target's active site.

Role of the Urea Linkage in Hydrogen Bonding and Conformational Rigidity

The urea linkage is a cornerstone of the molecular architecture of this compound, primarily due to its exceptional hydrogen bonding capabilities. nih.govmdpi.com The urea group contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. mdpi.com This arrangement allows for the formation of multiple, strong hydrogen bonds with a biological target, which is often a key factor in high-affinity binding. nih.gov

The resonance within the urea moiety results in a partial double bond character for the C-N bonds, which restricts rotation and imparts a degree of planarity and rigidity to this part of the molecule. nih.gov This conformational constraint helps to pre-organize the molecule for binding, reducing the entropic penalty upon interaction with the target. The typical trans-trans conformation of N,N'-disubstituted ureas positions the substituents on opposite sides of the urea plane, which is generally the most stable arrangement. nih.gov

Systematic Structural Modifications and Their Theoretical Implications on Target Binding

Systematic structural modifications of urea derivatives have provided a clearer understanding of the pharmacophore requirements for target binding. Theoretical studies, often employing molecular docking and computational analysis, have complemented these synthetic efforts.

In many series of urea-based inhibitors, a common pharmacophore model involves a central urea core that engages in key hydrogen bonding interactions, flanked by two hydrophobic groups that occupy specific pockets in the target protein. For this compound, the cycloheptyl group likely occupies a hydrophobic pocket, while the difluorophenyl ring interacts with another, potentially more polar, region of the binding site.

Theoretical models suggest that the introduction of electron-withdrawing groups on the phenyl ring, such as the two fluorine atoms, enhances the hydrogen bond donor strength of the urea N-H groups, leading to more potent inhibition. researchgate.net Furthermore, the size and shape of the cycloalkyl substituent are critical for achieving optimal van der Waals contacts within its designated binding pocket.

Table 2: Theoretical Impact of Substitutions on Target Binding Affinity

| Modification | Theoretical Implication on Binding | Reference |

|---|---|---|

| Increase cycloalkyl size | Enhanced hydrophobic interactions | nih.gov |

| Add electron-withdrawing groups to phenyl ring | Increased H-bond donor strength of urea | nih.govresearchgate.net |

Conformational Analysis and Stereodynamics of Substituted Ureas

The conformational flexibility of this compound is largely dictated by the rotational freedom around the single bonds and the inherent flexibility of the cycloheptyl ring. The urea moiety itself is relatively rigid and planar, typically adopting a trans-trans conformation to minimize steric hindrance between the cycloheptyl and difluorophenyl substituents. nih.gov

The cycloheptyl ring is known to exist in a dynamic equilibrium between several low-energy conformations, most notably the twist-chair and twist-boat forms. The ability of the ring to interconvert between these conformations allows the molecule to present different three-dimensional shapes to the binding site, one of which may be preferentially bound.

Mechanistic and Biochemical Investigations of this compound

Following a comprehensive search of available scientific literature, no specific data or research findings were identified for the chemical compound This compound . Consequently, it is not possible to provide an article detailing its mechanistic and biochemical properties as outlined in the requested sections.

The required information for the following sections is not available in the public domain:

Mechanistic and Biochemical Investigations of 1 Cycloheptyl 3 2,4 Difluorophenyl Urea

Subcellular Localization Studies

Without any specific research data on "1-Cycloheptyl-3-(2,4-difluorophenyl)urea," any attempt to generate content for the requested article would be speculative and would not adhere to the strict requirements for scientifically accurate and verifiable information.

Therefore, no article can be generated.

Pre Clinical Pharmacological Studies of 1 Cycloheptyl 3 2,4 Difluorophenyl Urea Molecular and Biochemical Focus

In Vitro Target Engagement Assays

No information is available in the public domain regarding in vitro target engagement assays conducted on 1-Cycloheptyl-3-(2,4-difluorophenyl)urea. This includes a lack of data on binding affinities, dissociation constants (Kd), or inhibition constants (Ki) for any specific biological targets.

Biochemical Activity Profiling in Cellular Systems (e.g., enzyme assays in cell lysates)

There are no published studies detailing the biochemical activity profile of this compound in cellular systems. Consequently, there is no data available from enzyme assays in cell lysates or other cellular-based biochemical assessments that would elucidate its mechanism of action or potency.

In Vivo Target Validation (Focus on molecular target modulation, not efficacy or safety outcomes)

No in vivo studies validating the molecular target of this compound have been reported in the available literature. Research demonstrating the modulation of a specific molecular target by this compound in a living organism is not publicly accessible.

Pharmacodynamic Biomarker Identification (Molecular markers of target engagement)

Consistent with the lack of in vivo target validation data, there is no information available on the identification of pharmacodynamic biomarkers for this compound. Studies to identify molecular markers that would indicate the engagement of this compound with its putative target in a biological system have not been published.

Chemical Biology Probe Applications

There is no evidence in the scientific literature of this compound being utilized as a chemical biology probe. Its application in the study of biological systems or as a tool for target identification and validation has not been documented.

Design, Synthesis, and Theoretical Evaluation of Derivatives and Analogues of 1 Cycloheptyl 3 2,4 Difluorophenyl Urea

Cycloheptyl Ring Bioisosteres and Conformationally Constrained Analogues

One common strategy involves varying the size and nature of the cycloalkyl ring. For instance, the N-cyclohexyl-N'-phenylurea structure is a well-documented analogue where the seven-membered ring is replaced by a six-membered one. nih.govsigmaaldrich.com This seemingly minor change can significantly impact the conformational flexibility of the molecule.

More rigid and structurally complex carbocyclic systems, such as adamantane, have been incorporated as conformationally constrained analogues. nih.govmdpi.com The adamantyl fragment is a bulky, lipophilic cage-like structure used in medicinal chemistry to enhance binding affinity and influence pharmacokinetic properties. nih.gov The synthesis of 1,3-disubstituted ureas containing adamantyl groups, such as (±)-1-((Adamantyl)(phenyl)methyl)-3-phenyl urea (B33335), has been achieved through various synthetic routes, often starting from an adamantyl-containing amine or isocyanate. mdpi.com Another bicyclic system, bicyclo[2.2.1]heptane, has also been used to create lipophilic, 1,3-disubstituted ureas. nih.gov These rigid structures reduce the number of accessible conformations, which can lead to a more specific and potent interaction with a target protein.

The rationale for these modifications is often to explore the size and shape of the hydrophobic binding pocket of the target protein. By comparing the activity of analogues with different cycloalkyl or polycyclic fragments, researchers can map the steric and conformational requirements of the binding site.

Table 1: Examples of Cycloalkyl and Bioisosteric Moieties

| Moiety | Class | Rationale for Substitution |

|---|---|---|

| Cyclohexyl | Cycloalkyl Analogue | Smaller, less flexible cycloalkane to probe steric limits. |

| Adamantyl | Conformationally Constrained Analogue | Rigid, lipophilic scaffold to enhance binding and stability. nih.gov |

Modifications to the 2,4-Difluorophenyl Moiety

The 2,4-difluorophenyl group is a critical component, likely involved in specific electronic and steric interactions within the binding site of a target protein. Modifications to this aromatic ring, including altering the halogen substitution pattern or replacing the entire ring system, have been extensively studied to optimize activity.

The number and position of halogen substituents on the phenyl ring can dramatically influence a compound's biological activity. nih.gov This is due to changes in electronic distribution (electron-withdrawing effects), lipophilicity, and steric profile, which affect how the molecule fits into and interacts with its target.

Studies on related phenylurea compounds have demonstrated a strong preference for substitution at the para-position. nih.gov For example, moving a substituent from the para-position to the ortho- or meta-position often leads to a significant decrease or complete loss of inhibitory activity. nih.gov The synthesis of various halogenated phenylureas, including those with different numbers and arrangements of fluorine and chlorine atoms, has been performed to systematically probe these structure-activity relationships. researchgate.net

In a comprehensive study on fluorophenylhydroxamates, which also feature a substituted phenyl ring, the pattern of fluorination was shown to be crucial for binding to histone deacetylase 6 (HDAC6). nih.gov The research revealed that a fluoroaromatic ring consistently binds in an aromatic crevice of the enzyme's active site. nih.gov While meta-fluorination was well-tolerated, the presence of ortho-fluoro substituents was detrimental to inhibitory potency. nih.gov This suggests that steric hindrance from ortho-substituents can prevent optimal binding. The synthesis of these analogues typically involves the reaction of an appropriate amine with a corresponding mono-, di-, tri-, tetra-, or penta-fluorinated phenyl isocyanate. nih.gov

Table 2: Representative Halogen Substitution Patterns on the Phenyl Ring

| Substitution Pattern | Rationale / Observed Effect | Reference |

|---|---|---|

| 4-Fluoro (mono-substitution) | Investigates the effect of a single para-halogen. | asianpubs.org |

| 2,4-Dichloro (di-substitution) | Explores the effect of different halogens at the same positions. | researchgate.net |

| 2,6-Dichloro (di-substitution) | Tests the impact of ortho-substituents, which can be detrimental. | mdpi.com |

| 2,4,6-Trichloro (tri-substitution) | Examines the effect of multiple halogen substitutions. | mdpi.com |

Replacing the 2,4-difluorophenyl ring with other aromatic or heteroaromatic systems is a key strategy to explore alternative binding interactions and modify physicochemical properties. The aromatic nature of the ring itself is often crucial for activity, as demonstrated by studies where replacing the phenyl ring with non-aromatic groups like cyclohexyl or n-hexyl resulted in a loss of inhibition. nih.gov

A wide range of substituents on the phenyl ring can be explored, including electron-donating and electron-withdrawing groups, to tune the electronic properties of the molecule. science.govresearchgate.net However, a more significant modification is the complete replacement of the phenyl scaffold.

Heteroaromatic rings, such as thiazole, benzimidazole, or oxadiazole, are frequently used as bioisosteres for the phenyl ring. nih.govmdpi.com These rings introduce nitrogen, sulfur, or oxygen atoms that can act as hydrogen bond donors or acceptors, potentially forming new, favorable interactions with the target protein. mdpi.com For example, in the context of formyl peptide receptor 2 (FPR2) agonists, phenylurea was successfully replaced by oxadiazole and isoxazole (B147169) motifs. nih.gov The synthesis of such analogues involves coupling the cycloheptyl amine portion with an isocyanate derived from the alternative aromatic or heteroaromatic amine. asianpubs.org

Table 3: Examples of Aromatic and Heteroaromatic Replacements

| Ring System | Class | Potential Advantage | Reference |

|---|---|---|---|

| Naphthyl | Aromatic | Larger aromatic system to probe extended binding pockets. | nih.gov |

| Thiazole | Heteroaromatic | Introduces N and S heteroatoms for potential H-bonding. | mdpi.com |

| Benzimidazole | Heteroaromatic | Offers H-bond donor/acceptor capabilities. | nih.gov |

Urea Linkage Modifications and Replacements

The urea group (-NH-CO-NH-) is a privileged scaffold in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). nih.gov These interactions are often critical for anchoring a molecule to its protein target. nih.gov However, modifying or replacing the urea linkage with isosteres can lead to compounds with improved properties, such as enhanced metabolic stability or different binding modes. nih.gov

Common isosteric replacements for the urea moiety include:

Thiourea (B124793) : The carbonyl oxygen is replaced by a sulfur atom (-NH-CS-NH-). Thioureas retain the hydrogen bond donor capacity but have a different hydrogen bond acceptor character and altered electronic properties. The synthesis of thiourea derivatives is often achieved by reacting an amine with an isothiocyanate or by using thioacylating reagents like 1,1'-thiocarbonyldiimidazole. kent.ac.ukirb.hr

Guanidinium : This group (-NH-C(=NH₂⁺)-NH-) is protonated at physiological pH and carries a positive charge. It is an isostructural analogue of urea but with significantly different electronic properties. bioorganic-chemistry.com Guanidinium groups can form strong salt bridges and multiple hydrogen bonds. Their synthesis can be achieved by guanylating amines using reagents like N,N'-bis-Boc protected pyrazole-1-carboxamidine or by converting a thiourea functionality. nih.govresearchgate.net

Squaramide : This four-membered ring system is a non-classical bioisostere of urea. Its structure allows it to act as a strong hydrogen bond donor and acceptor, and its geometry is more constrained than that of a linear urea. nih.gov

The synthesis of these analogues generally involves adapting the core reaction. For instance, to create a thiourea analogue of 1-cycloheptyl-3-(2,4-difluorophenyl)urea, cycloheptylamine (B1194755) would be reacted with 2,4-difluorophenyl isothiocyanate. mdpi.com

Table 4: Common Isosteric Replacements for the Urea Linkage

| Linkage | Structure | Key Features | Reference |

|---|---|---|---|

| Thiourea | -NH-C(S)-NH- | Sulfur atom replaces carbonyl oxygen; alters H-bond acceptance. | nih.govkent.ac.ukirb.hr |

| Guanidinium | -NH-C(=NH₂⁺)-NH- | Positively charged; strong H-bond donor and can form salt bridges. | researchgate.netresearchgate.net |

| Squaramide | C₄O₂(NH)₂ (cyclic) | Rigid, planar structure; strong H-bond donor/acceptor. | nih.gov |

Combinatorial Chemistry and Library Synthesis for Urea Scaffolds

To efficiently explore the vast chemical space around the urea scaffold, modern medicinal chemistry relies on combinatorial and parallel synthesis techniques. nih.gov These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for biological activity.

Solid-phase synthesis is a cornerstone of library generation for urea derivatives. acs.orgwikipedia.org In a typical approach, an amine is anchored to a solid support (a resin bead). This resin-bound amine is then reacted with a diverse set of isocyanates in separate reaction vessels to produce a library of ureas. acs.org Alternatively, a resin-bound isocyanate can be treated with a library of amines. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away, and the final product is cleaved from the resin in the last step. wikipedia.org

The split-mix (or split-and-pool) synthesis strategy is a powerful combinatorial method that allows for the exponential generation of compounds. wikipedia.org For example, a resin support can be split into multiple portions, each reacted with a different building block (e.g., various cycloalkylamines). The portions are then pooled, mixed, and split again for reaction with a second set of building blocks (e.g., various substituted phenyl isocyanates). This process generates a large library of unique compounds with a minimal number of synthetic steps. wikipedia.org

Various synthetic methods have been developed to facilitate library synthesis, including the use of safer phosgene (B1210022) alternatives like N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547), and reactions utilizing carbon dioxide as a C1 source. nih.govnih.gov These high-throughput synthesis techniques are invaluable for systematically investigating the structure-activity relationships of complex molecules like the derivatives of this compound.

Table 5: Key Techniques in Urea Library Synthesis

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | One reactant is attached to a polymer bead; reactions occur on the solid support. | Simplified purification, potential for automation. | acs.orgacs.orgresearchgate.net |

| Split-Mix Synthesis | Resin is repeatedly split, reacted with different building blocks, and pooled. | Exponential generation of a large number of compounds. | wikipedia.org |

| Parallel Synthesis | Synthesis of individual compounds in separate wells of a microtiter plate. | Generates spatially addressed library of pure compounds. | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of 1 Cycloheptyl 3 2,4 Difluorophenyl Urea

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 1-Cycloheptyl-3-(2,4-difluorophenyl)urea. Due to the thermal lability of many phenylurea compounds, liquid chromatography techniques are generally preferred over gas chromatography. newpaltz.k12.ny.us

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of substituted phenylurea compounds. chromatographyonline.com A validated HPLC method ensures reliability, accuracy, and precision for the quantification of this compound.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters. For phenylurea herbicides, which are structurally analogous to this compound, reversed-phase chromatography is the most common approach. nih.gov

A typical HPLC method would utilize a C18 stationary phase, which provides effective separation based on the hydrophobicity of the analytes. chromatographyonline.comsigmaaldrich.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often a buffer like potassium phosphate (B84403), to control the pH and improve peak shape. nih.govsigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to achieve optimal separation of the target compound from any impurities or other components in a mixture. nih.gov

Detection is commonly performed using an ultraviolet (UV) detector, as the phenylurea structure contains a chromophore that absorbs in the UV region, typically around 210 nm to 245 nm. chromatographyonline.comnih.gov A photodiode array (PDA) detector can also be used to obtain full UV spectra, aiding in peak identification and purity assessment. nih.gov

Validation: Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following table illustrates typical parameters for an HPLC method for phenylurea compounds, which would be analogous for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for Phenylurea Analysis

| Parameter | Condition |

|---|---|

| Column | Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm sigmaaldrich.com |

| Mobile Phase | [A] 0.025 M potassium phosphate buffer (pH 2.5) sigmaaldrich.com [B] Acetonitrile sigmaaldrich.com |

| Gradient | Isocratic (50:50, A:B) or Gradient Elution nih.govsigmaaldrich.com |

| Flow Rate | 1.0 - 2.0 mL/min chromatographyonline.comsigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detector | UV at 245 nm nih.govsigmaaldrich.com |

| Injection Volume | 0.5 - 20 µL |

While HPLC is generally preferred, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for structural elucidation, particularly of volatile derivatives or degradation products. Phenylurea compounds themselves are often thermally unstable, which can make direct GC analysis challenging. newpaltz.k12.ny.us However, if the compound is sufficiently stable or can be derivatized to increase volatility and stability, GC-MS provides high separation efficiency and definitive identification based on mass spectra. libretexts.org

In GC-MS, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for the compound. libretexts.org

For this compound, characteristic fragmentation would likely involve cleavage of the urea (B33335) bridge, loss of the cycloheptyl group, and fragmentation of the difluorophenyl ring. Analysis of these fragmentation patterns can confirm the compound's structure. The McLafferty rearrangement is a common fragmentation pattern for carbonyl compounds that could potentially be observed. youtube.com

If this compound or its derivatives contain stereogenic centers, for instance, through substitution on the cycloheptyl ring, the separation of the resulting enantiomers is crucial. Chiral chromatography is the method of choice for determining enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The selection of the appropriate CSP and mobile phase (which can be normal-phase, reversed-phase, or polar organic) is critical for achieving enantiomeric resolution. A systematic screening of different columns and mobile phases is often necessary to develop a successful separation method.

Electrochemical Methods for Compound Detection

Electrochemical methods offer an alternative or complementary approach for the detection and quantification of electroactive compounds like this compound. These techniques are known for their high sensitivity, cost-effectiveness, and potential for miniaturization. bohrium.com While specific methods for this compound are not widely published, the urea functional group and the aromatic ring can be susceptible to oxidation or reduction at a suitable electrode surface.

A non-enzymatic electrochemical sensor could be developed where the compound is directly oxidized or reduced. mdpi.com The resulting current is proportional to the concentration of the analyte. The electrode material is critical and can range from glassy carbon to various modified electrodes, such as those incorporating nanoparticles to enhance sensitivity and selectivity. mdpi.comunifi.it Techniques like cyclic voltammetry (CV) can be used to study the electrochemical behavior of the compound and identify suitable potentials for quantitative analysis, which is often performed using more sensitive techniques like differential pulse voltammetry (DPV) or amperometry.

The table below outlines potential parameters for developing an electrochemical detection method.

Table 2: Potential Parameters for Electrochemical Detection

| Parameter | Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE), or modified electrodes unifi.it |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Auxiliary Electrode | Platinum wire or graphite (B72142) rod unifi.it |

| Electrolyte | A suitable buffer solution (e.g., phosphate or Britton-Robinson) |

| Technique | Cyclic Voltammetry (CV) for characterization; Differential Pulse Voltammetry (DPV) or Amperometry for quantification unifi.it |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. semanticscholar.org This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com

In an LC-MS/MS system, the analyte is first separated from the matrix components by the LC system. The eluent from the LC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules. mdpi.com

The first mass analyzer (Q1) is set to select the protonated molecular ion ([M+H]⁺) of this compound. This selected ion is then fragmented in a collision cell (q2) by collision-induced dissociation (CID). The resulting fragment ions are then separated by the second mass analyzer (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for quantification at very low levels, even in the presence of co-eluting interferences. nih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions to achieve good peak shape and retention, and the mass spectrometric parameters (e.g., cone voltage, collision energy) to maximize the signal for specific parent-to-daughter ion transitions.

Table 3: Illustrative LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| LC System | UPLC or HPLC System mdpi.com |

| Column | Reversed-phase C18 or similar |

| Mobile Phase | [A] Water with 0.1% Formic Acid semanticscholar.org [B] Acetonitrile or Methanol with 0.1% Formic Acid semanticscholar.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| MS Acquisition | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ions (Q3) | Specific fragment ions resulting from CID |

Future Research Directions and Emerging Opportunities for 1 Cycloheptyl 3 2,4 Difluorophenyl Urea

Exploration of Novel Molecular Targets

A primary future direction for 1-Cycloheptyl-3-(2,4-difluorophenyl)urea is the systematic exploration of novel molecular targets beyond its currently known activities. The inherent versatility of the urea (B33335) functional group allows it to engage in various non-covalent interactions, making it a privileged structure for targeting diverse protein classes. Research on analogous urea-based molecules has revealed activity against a wide array of targets, suggesting promising avenues for investigation.

Future screening campaigns could focus on enzymes implicated in cancer and inflammatory diseases. For instance, Serine/arginine-rich protein-specific kinase 1 (SRPK1), which is overexpressed in multiple cancers, has been identified as a target for novel urea-based inhibitors. frontiersin.org Similarly, the NLRP3 inflammasome, a key mediator of inflammation, can be modulated by targeting NEK7, a kinase for which urea derivatives have been developed as inhibitors that disrupt its interaction with NLRP3. nih.gov Other potential targets include soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids nih.gov, and deubiquitinating enzymes like Ubiquitin Specific Protease 7 (USP-7), which play a role in protein degradation pathways relevant to cancer. nih.gov A systematic evaluation of this compound against panels of kinases, proteases, and other enzymes could uncover unexpected and therapeutically valuable biological activities.

Table 1: Potential Molecular Targets for Urea-Based Compounds

| Molecular Target | Function & Disease Relevance | Reference |

|---|---|---|

| Serine/arginine-rich protein-specific kinase 1 (SRPK1) | Regulates mRNA splicing; overexpressed in prostate, breast, and lung cancers. | frontiersin.org |

| Soluble Epoxide Hydrolase (sEH) | Metabolizes epoxy fatty acids; involved in inflammation and cardiovascular regulation. | nih.gov |

| Ubiquitin Specific Protease 7 (USP-7) | A deubiquitinating enzyme that prevents proteasomal degradation of substrate proteins; implicated in cancer. | nih.gov |

| NEK7 (NIMA-related kinase 7) | Plays a crucial role in the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. | nih.gov |

| Receptor Tyrosine Kinases (e.g., FGFR, VEGFR) | Mediate cellular signaling pathways involved in cell proliferation, migration, and survival; targets for anticancer drugs like Sorafenib. | frontiersin.org |

Development of Advanced Synthetic Strategies

Advanced strategies could involve exploring one-pot, multi-component reactions. For example, palladium-catalyzed four-component reactions have been used to synthesize novel uracil (B121893) derivatives, demonstrating the power of transition-metal catalysis in building complex heterocyclic systems from simple precursors. mdpi.com Another area of development is the use of safer and more manageable reagents. The replacement of hazardous phosgene (B1210022) with solid, stable substitutes like triphosgene (B27547) for the in situ generation of isocyanates represents a significant advance in laboratory safety and convenience. mdpi.com Furthermore, developing synthetic routes that allow for the late-stage diversification of the this compound scaffold would be highly valuable. This would enable the rapid generation of analogues with varied substituents on either the cycloheptyl or the difluorophenyl ring, facilitating detailed structure-activity relationship (SAR) studies.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. For this compound, these computational tools offer several exciting opportunities. AI/ML algorithms can be trained on large datasets of existing urea-based compounds and their known biological activities to predict the potential targets and efficacy of novel derivatives.

In silico methods, such as molecular docking and dynamics simulations, can be used to model the interaction of this compound with the binding sites of potential protein targets, providing insights into its mechanism of action at an atomic level. nih.gov This computational screening can prioritize which derivatives to synthesize and test, saving significant time and resources. Furthermore, generative AI models can be employed for the de novo design of new molecules based on the this compound scaffold, optimized for desired properties like enhanced potency, selectivity, or improved pharmacokinetic profiles. Proteomic platforms combined with advanced mass spectrometry can identify compound targets by observing protein stability changes in response to drug binding, a process that generates large datasets ideal for ML-based analysis. nih.gov

Role in Chemical Biology Probes and Tool Compounds

Should this compound be identified as a potent and selective inhibitor of a specific biological target, it could be developed into a valuable chemical probe or tool compound. Tool compounds are essential for dissecting complex biological pathways and validating the therapeutic relevance of new drug targets. nih.gov

To serve as a robust chemical probe, a compound must exhibit high selectivity for its target over other related proteins. Future research would involve extensive selectivity profiling against relevant protein families. If high selectivity is confirmed, the molecule could be used to study the physiological and pathological roles of its target protein in cellular and animal models. Further chemical modifications could be made to create more sophisticated tools. For example, incorporating a photoreactive group would allow for photo-affinity labeling to covalently link the compound to its target for unambiguous identification. Alternatively, attaching a fluorescent dye or a biotin (B1667282) tag would enable visualization of the target protein within cells or its isolation from complex biological mixtures.

Interdisciplinary Research Collaborations

The multifaceted research directions outlined above underscore the necessity of interdisciplinary collaboration. The journey of a compound from initial synthesis to a potential therapeutic or research tool requires a convergence of expertise from various scientific disciplines. The future development of this compound will be significantly enhanced by fostering strong partnerships.

Such collaborations would bring together:

Synthetic Organic Chemists to devise novel synthetic routes and generate libraries of analogues. nih.govmdpi.com

Computational Chemists and Data Scientists to apply AI/ML models for target prediction and molecular design. nih.gov

Biochemists and Molecular Biologists to perform enzymatic and cell-based assays to determine biological activity and mechanism of action. researchgate.net

Structural Biologists to solve the crystal structures of the compound bound to its protein target, guiding further optimization.

Pharmacologists to evaluate the compound's efficacy and pharmacokinetic properties in preclinical models.

By integrating these diverse skill sets, the scientific community can more effectively navigate the complexities of modern chemical biology and drug discovery, accelerating the translation of fundamental research into tangible outcomes.

Q & A

Q. What are the standard synthetic routes for 1-Cycloheptyl-3-(2,4-difluorophenyl)urea, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Formation of the urea backbone : React cycloheptylamine with 2,4-difluorophenyl isocyanate under anhydrous conditions (e.g., in dichloromethane with a catalytic base like triethylamine) .

Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Yield optimization : Adjust reaction time (12–24 hours) and temperature (0–25°C) to minimize side reactions. Monitor progress via TLC or HPLC .

Q. Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Urea Formation | Cycloheptylamine, 2,4-difluorophenyl isocyanate, DCM, 25°C, 18h | 65–75 | ≥95% |

| Purification | Ethanol/water recrystallization | 85–90 | ≥98% |

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm cycloheptyl protons (δ 1.2–1.8 ppm, multiplet) and urea NH signals (δ 5.5–6.0 ppm, broad) .

- High-resolution mass spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₄H₁₇F₂N₂O: calc. 279.131 g/mol) .

- X-ray crystallography (if crystalline): Resolve the spatial arrangement of the urea linkage and fluorophenyl group .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 µM; compare IC₅₀ values to positive controls (e.g., cisplatin) .

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays with ATP analogs .

- Cytotoxicity controls : Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase domains) based on fluorophenyl and urea motifs .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to recombinant proteins .

- Gene expression profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Q. Table 2: Mechanistic Study Design

| Technique | Target | Key Parameters |

|---|---|---|

| Docking | EGFR Kinase | Binding energy (kcal/mol), H-bond interactions |

| SPR | Recombinant protein | KD (nM), association/dissociation rates |

Q. What strategies improve the compound’s pharmacokinetic properties and selectivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing cycloheptyl with bicyclic groups) and compare bioactivity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .

- Computational ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–4) and reduce hepatotoxicity .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer :

- Comparative analysis : Replicate experiments under standardized conditions (e.g., cell line origin, serum concentration) to isolate variables .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between fluorophenyl substitution and IC₅₀ values) .

- Dose-response validation : Perform independent assays (e.g., ATP-based viability vs. apoptosis markers) to confirm activity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.